molecular formula C21H23F3N4O B2433642 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide CAS No. 2034517-68-3

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide

Cat. No. B2433642
CAS RN: 2034517-68-3
M. Wt: 404.437
InChI Key: VYBKJNMCQZQGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N4O and its molecular weight is 404.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide, as a chemical entity, may not have direct literature references under this exact nomenclature. However, the scientific research applications of structurally related benzamide compounds and their metal complexes demonstrate a broad spectrum of bioactivity and potential uses. For instance, metal complexes of new benzamides have been synthesized to explore their structural characteristics and in vitro antibacterial activity against various bacterial strains, showing that copper complexes exhibit better activities than the free ligands against certain bacteria (Khatiwora et al., 2013).

Antiarrhythmic Activity

Benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain have been prepared and evaluated for oral antiarrhythmic activity in mice. This research highlights the potential therapeutic applications of benzamide derivatives in managing arrhythmias (Banitt et al., 1977).

Antineoplastic Tyrosine Kinase Inhibition

The compound 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib) is under clinical trials for treating chronic myelogenous leukemia (CML), showing the role of such compounds in antineoplastic therapy. This study aimed at identifying the main metabolic pathways of flumatinib in humans, revealing insights into its pharmacokinetics and potential therapeutic applications (Gong et al., 2010).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity reveal the potential of benzamide derivatives in treating conditions such as Alzheimer's disease. Compounds with specific substitutions have shown potent inhibition of AChE, indicating their relevance in antidementia therapy (Sugimoto et al., 1990).

TRPV1 Antagonism

In the study of TRPV1 antagonism, benzamide derivatives demonstrated potent antagonistic activity against rat TRPV1 activation by either capsaicin or protons, highlighting their potential application in pain management and the study of sensory neuron functions (Gavva et al., 2005).

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O/c22-21(23,24)17-7-3-2-6-16(17)20(29)25-15-9-11-28(12-10-15)19-13-14-5-1-4-8-18(14)26-27-19/h2-3,6-7,13,15H,1,4-5,8-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKJNMCQZQGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.